molecular formula C8H8N2O3S B13959184 N-methylbenzo[d]oxazole-2-sulfonamide

N-methylbenzo[d]oxazole-2-sulfonamide

Cat. No.: B13959184
M. Wt: 212.23 g/mol
InChI Key: ZSPTXDIRSNPUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylbenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the sulfonamide group in this compound enhances its potential for various applications, including antimicrobial, antifungal, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylbenzo[d]oxazole-2-sulfonamide can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminophenol with N-methylsulfonamide under acidic conditions. The reaction typically requires a catalyst such as boron trifluoride etherate and a solvent like 1,4-dioxane, with reflux conditions to achieve a moderate yield .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of metal catalysts and ionic liquid catalysts to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-methylbenzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-methylbenzo[d]oxazole-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methylbenzo[d]oxazole-2-sulfonamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in cancer cells . Additionally, the compound can disrupt cellular pathways by interfering with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl benzoxazole sulfonamide
  • 2-piperidine-benzoxazole sulfonamide
  • benzo[d]oxazole-2-thiol

Uniqueness

N-methylbenzo[d]oxazole-2-sulfonamide stands out due to its unique combination of the benzoxazole and sulfonamide moieties, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and its potential for industrial applications make it a versatile compound in both research and practical applications .

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

N-methyl-1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C8H8N2O3S/c1-9-14(11,12)8-10-6-4-2-3-5-7(6)13-8/h2-5,9H,1H3

InChI Key

ZSPTXDIRSNPUGF-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.